1-Butyl-4-iodobicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62947-58-4 |
|---|---|
Molecular Formula |
C11H19I |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-butyl-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19I/c1-2-3-4-10-5-7-11(12,9-10)8-6-10/h2-9H2,1H3 |
InChI Key |
XVQFWACEAHUMDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CCC(C1)(CC2)I |
Origin of Product |
United States |
Advanced Characterization Techniques for 1 Butyl 4 Iodobicyclo 2.2.1 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. For 1-Butyl-4-iodobicyclo[2.2.1]heptane, a combination of one-dimensional (¹H and ¹³C) and advanced multidimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the rigid bicyclic framework and the presence of the butyl group. The chemical shifts of the protons are influenced by their local electronic environment and spatial orientation.
Given the structure, the butyl group protons would appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to resonate as a triplet, while the methylene (B1212753) (CH₂) protons adjacent to the bicyclic system and those within the butyl chain will show complex multiplicity due to coupling with neighboring protons.
The protons on the bicyclo[2.2.1]heptane skeleton will have characteristic chemical shifts. The bridgehead protons and the protons on the carbon atoms of the bicyclic cage will display a range of chemical shifts and coupling constants, which are diagnostic for this ring system. The presence of the iodine atom at the C4-position will deshield the adjacent protons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Butyl-CH₃ | ~0.9 | Triplet | ~7.0 |
| Butyl-(CH₂)₂ | ~1.3-1.4 | Multiplet | - |
| Butyl-CH₂ (adjacent to ring) | ~1.5-1.6 | Multiplet | - |
| Bicyclic Protons | ~1.2-2.5 | Multiplet | - |
Note: The predicted values are based on the analysis of similar bicyclo[2.2.1]heptane derivatives. acs.orgnih.govgoogle.com
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon atoms of the butyl group will resonate in the upfield region. The carbon atom bonded to the iodine (C4) is expected to have a significantly lower chemical shift compared to the other bridgehead carbon due to the heavy atom effect of iodine. The other carbon atoms of the bicyclic framework will appear at characteristic positions.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Butyl-CH₃ | ~14 |
| Butyl-(CH₂)₂ | ~23-30 |
| Butyl-CH₂ (adjacent to ring) | ~35-40 |
| C4 (C-I) | ~30-40 |
| C1 | ~45-55 |
| Other Bicyclic Carbons | ~25-45 |
Note: The predicted values are based on the analysis of related bicyclo[2.2.1]heptane structures. acs.orgresearchgate.net
Advanced Multidimensional NMR Techniques
To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the butyl group and the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connection between the butyl group and the bicyclic core, as well as for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be crucial for confirming the stereochemistry of the butyl group at the C1 position and for differentiating between the exo and endo protons on the bicyclic frame. ucl.ac.uk
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental formula, C₁₁H₁₉I, confirming the identity of the compound. acs.org The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable.
The fragmentation of this compound in the mass spectrometer would likely involve the loss of the iodine atom, the butyl group, or fragments of the bicyclic system. The observation of a peak corresponding to the loss of an iodine radical (M - 127) would be a key indicator of the compound's structure. Fragmentation of the butyl chain and the bicyclic core would also produce a series of characteristic ions.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 278 | [M]⁺ (Molecular Ion) |
| 151 | [M - I]⁺ |
| 221 | [M - C₄H₉]⁺ |
| 127 | [I]⁺ |
Note: The fragmentation pattern is predicted based on the general principles of mass spectrometry for halogenated and bicyclic compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be relatively simple, characteristic of a saturated hydrocarbon with a carbon-iodine bond.
The most prominent absorptions will be due to the C-H stretching and bending vibrations of the methyl and methylene groups in the butyl chain and the bicyclic system. These are typically observed in the region of 2850-3000 cm⁻¹ for stretching and around 1375-1465 cm⁻¹ for bending vibrations. The C-I stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹, although it may be weak and difficult to assign definitively. researchgate.net
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850-3000 | Stretching |
| C-H (alkane) | 1375-1465 | Bending |
| C-I | < 600 | Stretching |
Note: The predicted absorption ranges are based on standard IR correlation tables for organic compounds. ucl.ac.uk
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, this technique would provide invaluable data on bond lengths, bond angles, and torsional angles, offering a static snapshot of its most stable crystalline conformation.
While a specific crystal structure for this compound is not publicly available, analysis of related bicyclo[2.2.1]heptane derivatives allows for a well-founded projection of its likely crystallographic parameters. iucr.orgnih.govunirioja.es The rigid bicyclic core, coupled with the bulky butyl and iodo substituents, would likely favor a well-ordered crystal lattice. It is anticipated that the compound would crystallize in a common space group, such as P2₁/c or P-1, which are prevalent for organic molecules.
The resulting crystallographic data would definitively establish the endo or exo configuration of the butyl group relative to the bicyclic system and the precise orientation of the C-I bond. Furthermore, it would reveal any intermolecular interactions, such as halogen bonding involving the iodine atom, which can influence the crystal packing.
Illustrative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1185.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.56 |
| C-I Bond Length (Å) | 2.15 |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through X-ray crystallographic analysis.
Other Spectroscopic Methods for Iodine-Containing Compounds in Strained Systems
The presence of an iodine atom in a strained bicyclic system like this compound opens the door to specialized spectroscopic techniques that are highly sensitive to the local environment and electronic properties of the halogen.
Iodine K-edge X-ray Absorption Spectroscopy (XAS)
Iodine K-edge XAS is a powerful tool for probing the electronic structure of iodine-containing compounds. researchgate.netresearchgate.netradiopaedia.orgnih.govnih.gov By exciting a core 1s electron of the iodine atom to unoccupied orbitals, a characteristic absorption spectrum is obtained. The position of the absorption edge is sensitive to the effective nuclear charge on the iodine atom, providing insight into its oxidation state and the ionicity of the C-I bond. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum can reveal details about the coordination environment and the nature of the orbitals involved in bonding. For this compound, this technique could quantify the influence of the strained bicyclic framework on the electronic density at the iodine center.
¹²⁷I Mössbauer Spectroscopy
Mössbauer spectroscopy, specifically using the ¹²⁷I isotope, is another technique that can provide detailed information about the chemical environment of the iodine nucleus. mcmaster.caaip.orgrsc.orgacs.orgaip.org This method measures the resonant absorption of gamma rays by the nucleus, which is influenced by the surrounding electron density. The key parameters obtained are the isomer shift and the quadrupole splitting. The isomer shift is related to the s-electron density at the nucleus and can provide information about the oxidation state and covalency of the iodine atom. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, offering insights into the symmetry of the electron distribution around the iodine atom. In the context of the strained bicyclo[2.2.1]heptane system, deviations from a spherically symmetric electron distribution around the iodine would be readily apparent.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. researchgate.netphysicsopenlab.orgcapes.gov.brnih.gov It is particularly useful for observing the vibrations of non-polar or weakly polar bonds. The C-I bond, being relatively non-polar, often gives a strong signal in the Raman spectrum. The characteristic stretching frequency of the C-I bond in this compound would be expected in the low-frequency region of the spectrum (typically 500-700 cm⁻¹). The precise position of this vibrational mode can be influenced by the strain of the bicyclic system and the mass of the substituents, providing a sensitive probe of the local molecular structure.
Applications in Advanced Organic Synthesis and Materials Science
1-Butyl-4-iodobicyclo[2.2.1]heptane as a Building Block in Complex Molecule Synthesis
The unique geometry of the bicyclo[2.2.1]heptane core, combined with the specific functionalization of a butyl group at one bridgehead and an iodine atom at the other, makes this compound a strategic starting material for synthesizing intricate molecular architectures.
Precursor for Further Functionalization of the Bicyclo[2.2.1]heptane Core
The true utility of this compound lies in the reactivity of the carbon-iodine bond at the bridgehead position. The iodo group is an excellent leaving group, allowing for a wide array of subsequent chemical transformations. This positions the compound as a key intermediate for introducing diverse functional groups onto the rigid bicyclic framework. chemrxiv.org
Synthetic strategies can exploit this reactivity through various means. For instance, the iodo-group can be substituted via nucleophilic substitution reactions, although SN2 reactions are impossible at a tertiary bridgehead and S_N1 reactions can be slow. More commonly, the bridgehead iodide can participate in organometallic cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, after conversion to a suitable organometallic derivative (e.g., a boronic ester or an organotin reagent). This allows for the formation of new carbon-carbon bonds, attaching aryl, alkyl, or alkynyl groups to the scaffold. rsc.orgresearchgate.net
Furthermore, the iodide can be transformed into other functional groups. For example, reduction can yield the corresponding 1-butylbicyclo[2.2.1]heptane, while oxidation can lead to hypervalent iodine compounds. The ability to perform these transformations makes this compound a versatile precursor for creating a library of 1,4-disubstituted bicyclo[2.2.1]heptane derivatives with tailored properties for various applications. chemrxiv.orgnih.gov
A summary of potential transformations is presented in the table below.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Pd catalyst, Base, Aryl/Alkyl-Boronic Acid | 1-Butyl-4-aryl/alkyl-bicyclo[2.2.1]heptane |
| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal Alkyne | 1-Butyl-4-alkynyl-bicyclo[2.2.1]heptane |
| Stille Coupling | Pd catalyst, Organostannane | 1-Butyl-4-organo-bicyclo[2.2.1]heptane |
| Nucleophilic Substitution | Various Nucleophiles | 1-Butyl-4-substituted-bicyclo[2.2.1]heptane |
| Reduction | Reducing agents (e.g., H₂, Metal hydrides) | 1-Butyl-bicyclo[2.2.1]heptane |
Stereochemical Control in Synthesis via Bridged Bicyclic Scaffolds
The rigid, conformationally locked structure of the bicyclo[2.2.1]heptane skeleton is paramount for controlling the stereochemistry of chemical reactions. numberanalytics.com This rigidity ensures that the spatial orientation of substituents is well-defined, which in turn dictates the direction of attack of incoming reagents. numberanalytics.comacs.org
In this compound, the bulky butyl group at the C1 position and the iodo group at the C4 position create a specific steric environment. Any reaction occurring at or near the bicyclic core will be influenced by the steric hindrance imposed by these substituents. For example, in reactions involving the functionalization of other positions on the ring, the approach of reagents will be directed to the less hindered face of the molecule, leading to high diastereoselectivity. acs.org
This principle of steric control is fundamental in asymmetric synthesis, where the bicyclo[2.2.1]heptane scaffold can be used as a chiral auxiliary to direct the formation of a specific stereoisomer. rsc.org While this compound itself is achiral, its derivatives can be resolved or synthesized in an enantiomerically pure form, serving as chiral building blocks for the synthesis of complex, stereochemically defined molecules. rsc.orgacs.org
Development of Novel Reagents and Catalysts Utilizing Bridgehead Iodides
The unique reactivity of bridgehead iodides has led to their use in the development of novel chemical reagents and catalytic systems. The strain and electronic properties of the bicyclic system can be harnessed to facilitate transformations that are difficult to achieve with more conventional acyclic or aromatic iodides.
Role in Transition Metal-Free Transformations
In recent years, there has been a significant push towards developing transition metal-free reactions to improve the sustainability and cost-effectiveness of chemical synthesis. researchgate.net Bridgehead iodides like this compound are valuable in this context, particularly in radical-mediated reactions. nih.gov
The carbon-iodine bond at a strained bridgehead position can undergo homolytic cleavage upon initiation by light (photolysis) or a radical initiator, generating a bridgehead radical. researchgate.netnih.gov This type of radical generation is a key step in S_RN1 (radical-nucleophilic substitution) reactions. researchgate.netconicet.gov.ar In such a process, the bridgehead radical can react with a nucleophile to form a radical anion, which then propagates a chain reaction. This allows for the substitution of the iodide with a variety of nucleophiles without the need for a transition metal catalyst.
Furthermore, hypervalent iodine compounds, which can be synthesized from organic iodides, are powerful oxidizing agents and can participate in a wide range of transformations. nih.gov While less common for bridgehead iodides due to steric hindrance, the potential exists to form hypervalent iodine reagents from this compound, which could then be used as catalysts or reagents in oxidative coupling reactions. The use of iodine-based catalysis is considered a "green" alternative to many transition metal-catalyzed processes. researchgate.net
Applications in Advanced Polymeric Materials and Frameworks
The incorporation of rigid, three-dimensional structures like bicyclo[2.2.1]heptane into polymer backbones can impart unique and desirable properties to the resulting materials. These properties include enhanced thermal stability, higher glass transition temperatures, and improved mechanical strength. mdpi.comnasa.gov
This compound can serve as a key monomer or a precursor to a monomer in the synthesis of advanced polymers. For example, the iodo group can be converted into a polymerizable functional group, such as a vinyl, acrylate, or epoxide moiety. The subsequent polymerization of this functionalized monomer would introduce the rigid bicyclic unit directly into the polymer chain.
The presence of the butyl group would also influence the polymer's properties, potentially increasing its solubility in organic solvents and affecting the packing of the polymer chains. Polyimides derived from alicyclic monomers like bicyclo[2.2.1]heptane tetracarboxylic dianhydride are known for their high solubility and good thermomechanical and optical properties. mdpi.comcapes.gov.bracs.org By analogy, polymers incorporating the 1-butyl-4-substituted bicyclo[2.2.1]heptane unit could be developed for applications in opto-electronics or as materials for gas separation membranes, where the rigid structure creates intrinsic microporosity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
